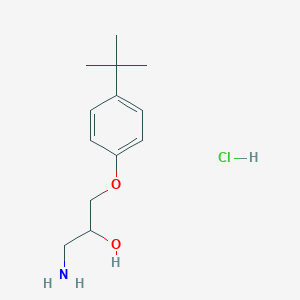

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride” is a chemical compound with the molecular formula C13H21NO2. It is a solid substance with a molecular weight of 223.32 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride” is 1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 223.32 .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. For example, Doraswamy and Ramana (2013) synthesized compounds related to 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, exploring their structure and antimicrobial activity. These compounds were characterized by various analytical methods and screened for their ability to inhibit microbial growth, showing promise in this area Doraswamy & Ramana, 2013.

Cardiovascular Applications

Research has also explored the cardiovascular applications of related compounds. For instance, Jindal et al. (2003) synthesized derivatives and evaluated their beta-adrenergic blocking activity, which is crucial for managing conditions like hypertension. These compounds demonstrated significant activity, comparable to known beta-blockers, indicating their potential in cardiovascular therapy Jindal et al., 2003.

Uterine Relaxant Activity

Viswanathan and Chaudhari (2006) synthesized novel racemic compounds related to 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, showing potent uterine relaxant activity. This suggests potential applications in managing preterm labor or other conditions requiring uterine relaxation Viswanathan & Chaudhari, 2006.

Antioxidant Activity

Kato et al. (1999) studied analogs with both calcium overload inhibition and antioxidant activity, highlighting the compound's potential in protecting against oxidative stress, which is implicated in various diseases, including cardiovascular conditions and neurodegenerative disorders Kato et al., 1999.

Synthetic Pathways and Chemical Properties

Jiang and Si (2004) developed a chiral amino alcohol-based ligand related to 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride for asymmetric synthesis, showcasing the compound's utility in creating enantiomerically pure substances, which are often required for pharmaceutical applications Jiang & Si, 2004.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary targets of 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride are currently unknown . This compound is used for proteomics research , which involves the study of proteins, their structures, and functions

Mode of Action

It’s known that compounds with similar structures can react via an sn1 pathway . This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile. More research is needed to confirm this mode of action for this specific compound.

Biochemical Pathways

As a proteomics research tool , it may be involved in various biochemical pathways depending on the proteins it interacts with

Result of Action

As a proteomics research tool , it may have diverse effects depending on the proteins it interacts with

Action Environment

It’s known that the compound should be stored at 4°c and protected from light

Propriétés

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPKFRXIGXCSCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)

![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)

![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)